molecular formula C15H24O<br>C15H24O<br>C6H2(OH)(CH3)(C(CH3)3)2 B7761256 Butylated Hydroxytoluene CAS No. 950-56-1

Butylated Hydroxytoluene

Cat. No.: B7761256
CAS No.: 950-56-1
M. Wt: 220.35 g/mol
InChI Key: NLZUEZXRPGMBCV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Butylated Hydroxytoluene (BHT) primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. BHT acts as a radical scavenger, neutralizing these free radicals and preventing them from causing oxidative damage .

Mode of Action

BHT functions as a synthetic analog of vitamin E . It acts as a terminating agent that suppresses autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen . BHT stops this autocatalytic reaction by converting peroxy radicals to hydroperoxides . This action prevents the propagation of free radicals, thereby inhibiting oxidative damage .

Biochemical Pathways

BHT’s antioxidant action affects the biochemical pathways involving lipid peroxidation . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. By neutralizing free radicals, BHT protects against lipid peroxidation and preserves the integrity of cell membranes .

Pharmacokinetics

It is known that bht is a lipophilic compound, meaning it is soluble in fats and oils . This property likely influences its bioavailability and distribution within the body.

Result of Action

The primary result of BHT’s action is the prevention of oxidative damage. By neutralizing free radicals, BHT protects cells, proteins, and DNA from oxidative damage . This can help to maintain the normal function of cells and tissues, and prevent the development of diseases associated with oxidative stress .

Action Environment

The efficacy and stability of BHT can be influenced by various environmental factors. For example, BHT is more effective in a lipid environment due to its lipophilic nature . Additionally, BHT may have different effects in different species. For instance, long-term exposure to high doses of BHT has been shown to cause liver, thyroid, and kidney problems in mice and rats

Biochemical Analysis

Biochemical Properties

Butylated Hydroxytoluene interacts with various enzymes and proteins. For instance, it has been proposed that this compound can induce enzymatic activity of Cytochrome P450-mediated thyroid hormone catabolism .

Cellular Effects

This compound can influence cell function. It has been hypothesized to play a role in endocrine disruption, based on observations in rat studies where changes to thyroid physiology were observed .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and potential changes in gene expression. A causal relationship between this compound and endocrine disruption has not been proven .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butylated Hydroxytoluene primarily undergoes oxidation reactions due to its antioxidant properties. It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include p-cresol, isobutylene, and sulfuric acid. The typical reaction conditions involve temperatures around 70°C and controlled pressures .

Major Products Formed

The major product formed from the reaction of p-cresol with isobutylene is this compound itself. This compound is stable under ordinary conditions and appears as a waxy, white or yellowish solid .

Scientific Research Applications

Butylated Hydroxytoluene has a wide range of applications in scientific research:

Properties

IUPAC Name

2,6-ditert-butyl-4-methylphenol
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InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3
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InChI Key

NLZUEZXRPGMBCV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
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Molecular Formula

C15H24O, Array
Record name BUTYLATED HYDROXYTOLUENE
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DSSTOX Substance ID

DTXSID2020216
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Molecular Weight

220.35 g/mol
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Physical Description

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992), White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour, White to pale-yellow, crystalline solid with a slight, phenolic odor; (food preservative); [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER., White to pale-yellow, crystalline solid with a slight, phenolic odor., White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative]
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Boiling Point

509 °F at 760 mmHg (NTP, 1992), 265.00 °C. @ 760.00 mm Hg, 265 °C, 509 °F
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Flash Point

260 °F (NTP, 1992), 260 °F, 127 °C c.c., 261 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and propane- 1,2-diol; Freely soluble in ethanol, 0.0006 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00006, 0.00004%
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Density

1.048 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.03-1.05 g/cm³, 1.05
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Vapor Density

Relative vapor density (air = 1): 7.6
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Vapor Pressure

0.01 mmHg (NIOSH, 2023), 0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg
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CAS No.

128-37-0, 950-56-1
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Record name BUTYLATED HYDROXYTOLUENE
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Record name 2,6-Di-tert-butyl-4-methylphenol
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Record name BUTYLATED HYDROXYTOLUENE
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Melting Point

156 to 160 °F (NTP, 1992), 71 °C, 70 °C, 158 °F
Record name BUTYLATED HYDROXYTOLUENE
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Record name 2,6-Di-tert-butyl-4-methylphenol
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Record name 2,6-DI-TERT-BUTYL-P-CRESOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Butylated Hydroxytoluene
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Reactant of Route 2
Butylated Hydroxytoluene
Reactant of Route 3
Butylated Hydroxytoluene
Reactant of Route 4
Reactant of Route 4
Butylated Hydroxytoluene
Reactant of Route 5
Reactant of Route 5
Butylated Hydroxytoluene
Reactant of Route 6
Butylated Hydroxytoluene

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